molecular formula C10H15N B073034 N,N-Dimethylphenethylamine CAS No. 1126-71-2

N,N-Dimethylphenethylamine

Cat. No. B073034
CAS RN: 1126-71-2
M. Wt: 149.23 g/mol
InChI Key: TXOFSCODFRHERQ-UHFFFAOYSA-N
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Description

N,N-Dimethylphenethylamine (DMPA) is an organic compound belonging to the class of phenethylamines, a group of compounds that are widely studied for their potential therapeutic applications. DMPA is one of the simplest and most widely studied phenethylamines, and has been used as an active ingredient in numerous pharmaceutical and nutraceutical products. DMPA has been found to have a variety of potential therapeutic applications, including its use as a stimulant, antidepressant, and anxiolytic.

Scientific Research Applications

  • Radiochemistry and Neuroscience : Halldin et al. (1989) discussed the labeling of dimethylphenethylamine with carbon-11 in different positions for use in biodistribution studies in rats and Rhesus monkeys, highlighting its application in neuroscience research and imaging techniques like positron emission tomography (PET) (Halldin et al., 1989).

  • Agricultural and Environmental Science : Jones-Lepp et al. (2010) studied the potential for plant uptake of various contaminants, including N,N'-dimethylphenethylamine (DMPEA), in irrigated crop systems, providing insights into environmental contamination and food safety (Jones-Lepp et al., 2010).

  • Chemical Reactions : Smith, Norman, and Rowley (1970) explored the redox reactions of 3,4-Dimethoxy-N,N-dimethylphenethylamine N-oxide with iron(II) ion, offering valuable data for chemical synthesis and reaction mechanisms (Smith et al., 1970).

  • Water Treatment and Public Health : Mitch, Gerecke, and Sedlak (2003) described a method to quantify organic precursors of N-nitrosodimethylamine (NDMA), including dimethylamine, which forms during chloramination of wastewater. This research is significant for public health and water treatment (Mitch et al., 2003).

  • Pharmacology and Neuroscience : Leth-Petersen et al. (2014) investigated the metabolic stability of psychedelic 5-HT2A agonists, including derivatives of dimethylphenethylamine, to understand their oral bioavailability and effects on the human brain (Leth-Petersen et al., 2014).

  • Materials Science : Wu, Lin, and Liou (2019) synthesized novel triarylamine derivatives with dimethylamino substituents, including N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,4-phenylenediamine, for use in optoelectronic devices, demonstrating its application in material science (Wu et al., 2019).

Mechanism of Action

Target of Action

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine . The primary targets of N,N-DMPEA are the Trace Amine-Associated Receptor 1 (TAAR1) and the 5-HT1A receptor . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in the brain . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a role in various neurological processes .

Mode of Action

N,N-DMPEA acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, N,N-DMPEA binding to the TAAR1 receptor can stimulate the release of neurotransmitters .

Biochemical Pathways

Its interaction with taar1 suggests it may influence thedopaminergic, serotonergic, and glutamatergic systems . These systems are involved in mood regulation, cognition, and sensory perception .

Pharmacokinetics

Phenethylamines are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Its agonist activity at the taar1 receptor suggests it may stimulate the release of neurotransmitters, potentially leading to changes in mood, cognition, and sensory perception .

Action Environment

The action, efficacy, and stability of N,N-DMPEA can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and genetic factors that can affect the metabolism and response to N,N-DMPEA

properties

IUPAC Name

N,N-dimethyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOFSCODFRHERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10275-21-5 (hydrochloride)
Record name N,N-Dimethylphenylethylamine
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DSSTOX Substance ID

DTXSID40150114
Record name N,N-Dimethylphenylethylamine
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Molecular Weight

149.23 g/mol
Source PubChem
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Physical Description

Colourless to yellow liquid; Sweet fishy aroma
Record name N,N-Dimethylphenethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/
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Solubility

Soluble in water, Soluble (in ethanol)
Record name N,N-Dimethylphenethylamine
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Density

0.898-0.904
Record name N,N-Dimethylphenethylamine
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CAS RN

1126-71-2
Record name Dimethylphenethylamine
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Record name N,N-Dimethylphenylethylamine
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Record name N,N-Dimethylphenethylamine
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Record name N,N-Dimethylphenethylamine
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Record name N,N-DIMETHYL-2-PHENETHYLAMINE
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Synthesis routes and methods I

Procedure details

As Example 15 but using 2-dimethylamino-1-phenyl-ethanol (13.7 g) instead of 3-acetylpyridine. The crude material is pyrified by column chromatography on aluminium oxide using dichloromethane as eluant. The product is dried in vacuo to constant weight to give 1-(1,3-dithian-2-ylidene)-2-ylidene)-2-dimethylamino-1-phenylethane as an oil at room temperature.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2-Phenylethyl bromide [0.01 mol.] and dimethylamine hydrochloride [0.02 mol.] are stirred at room temperature [24 hrs] and then refluxed [1 hr.] with potassium carbonate [0.06 in methanol. The insoluble materials are filtered and the solution evaporated and distilled to form N,N-dimethyl-2-phenylethylamine. The hydrochloride salt [m.p. 163-4° C.] is formed and recrystallized from ethanol. The structure was confirmed by its proton nmr spectrum, by its chemical ionization mass spectrum, and its correct elemental analyses.
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Synthesis routes and methods IV

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To a stirring solution of phenylacetaldehyde (5 mM, 0.6 mL) and dimethylamine (5 mM, 3 mL of 2M in MeOH) in MeOH (1 mL), was added NaCNBH3 (5 mM, 360 mg) in a round-bottomed flask. The reaction mixture was stirred at room temperature overnight. The solvent was evaporated and H2O was added to the residue before extraction with CH2Cl2. The combined extracts were dried over MgSO4, the solid was filtered off, and the solvent was evaporated under reduced pressure to give a yellow oil. The crude products were purified by column chromatography (silica gel, EtAc:n-hexane, 4:6) to afford pure product in quantitative yield, 0.52 g, 87%, yellow oil. TLC (EtAc:n-hex, 4:6 v/v): RF=0.2. 1H NMR, δ: 7.40-7.20 (m, 5H), 3.20 (m, 4H), 2.20 (S, 6H). 13C NMR, δ: 141.5, 129.1, 128.6, 125.8, 60.9, 45.6, 32.2. Anal. calcd for C10H13N: C, 80.48; H, 10.13; N, 9.39%. Found; C, 90.60; H, 10.20; N, 9.40%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structural characteristics of N,N-Dimethylphenethylamine?

A1: this compound has the molecular formula C10H15N and a molecular weight of 149.23 g/mol. While detailed spectroscopic data is not explicitly provided in the given research papers, [] it is known that substituted phenethylamines, like this compound, exhibit characteristic ultraviolet and infrared spectra. []

Q2: How does this compound behave in excited states?

A2: Research using time-resolved multiphoton ionization mass spectrometry coupled with Rydberg Fingerprint Spectroscopy (RFS) has shed light on the excited-state dynamics of this compound (PENNA). Upon excitation, PENNA undergoes a rapid conversion from the 3p to the 3s Rydberg state within 149 fs. [] This transition is linked to the onset of fragmentation. Further studies show a biexponential decay of the 3s signal, attributed to electronic curve crossing from the Rydberg state to a dissociative antibonding orbital. [] This process might explain fragmentation pathways observed in electron capture dissociation of proteins. Interestingly, the initial fast decay (1.3 ps) is significantly slowed down (5.6 ps time constant) due to a relaxation process. []

Q3: Has the electron binding energy of this compound been studied?

A3: Yes, studies have observed a shift in the electron binding energy of the 3s Rydberg state of PENNA with a time constant of 4.8 ps. [] This shift is suggested to be a result of a cation-π interaction driven conformational rearrangement within the molecule. []

Q4: Are there any studies on the potential environmental impact of this compound?

A4: While the provided research papers do not directly investigate the environmental impact of this compound, one study mentions its detection in wastewater effluent used for crop irrigation. [] This finding highlights the importance of further research into the compound's potential ecotoxicological effects and degradation pathways.

Q5: What is known about the synthesis of this compound and its derivatives?

A5: Several methods for synthesizing this compound and its derivatives have been explored. One study describes the synthesis of radioiodinated phenylalkylamines, including 2-[131I]-iodo-4,5-dimethoxy-N,N-dimethyl-phenethylamine, for potential use in brain mapping with SPECT technology. [] Another study details a synthetic route involving the reduction of 5-aryloxazolidines with triethylsilane, leading to this compound and related compounds. [] The formation of [4, 5-dimethoxy-α-(3, 4-dimethoxyphenyl)-o-tolyl] acetonitrile as a byproduct during the synthesis of this compound derivatives has also been reported. []

Q6: Have there been any investigations into the metabolism of this compound?

A6: While specific metabolic pathways are not detailed in the provided research, one study investigates the use of deuterium-labeled this compound-α,α-d2 to study its metabolic conversion rate in the brain. [] This suggests an interest in understanding how this compound is processed within biological systems.

Q7: Is this compound a substrate for monoamine oxidase B?

A7: One of the research papers specifically examines the potential of this compound to act as a substrate for monoamine oxidase b. [] While the abstract does not disclose the findings, this research highlights the interest in understanding the interaction of this compound with enzymes involved in neurotransmitter metabolism.

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